
1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a hydroxyethylthio group, and a propanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one typically involves several steps, starting with the preparation of the necessary precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with 2-mercaptoethanol in the presence of a base to form the intermediate 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-ol. This intermediate is then oxidized to yield the final product, this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-ol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Addition: The carbonyl group in the compound can participate in nucleophilic addition reactions, forming various adducts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
1-(4-Methylphenyl)-3-((2-hydroxyethyl)thio)propan-2-one: Contains a methyl group instead of fluorine, affecting its chemical behavior and applications.
1-(4-Nitrophenyl)-3-((2-hydroxyethyl)thio)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13FO2S |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-(2-hydroxyethylsulfanyl)propan-2-one |
InChI |
InChI=1S/C11H13FO2S/c12-10-3-1-9(2-4-10)7-11(14)8-15-6-5-13/h1-4,13H,5-8H2 |
InChI-Schlüssel |
WXHPXELFRQVTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)CSCCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


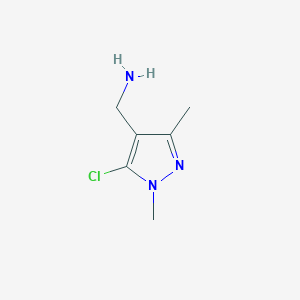

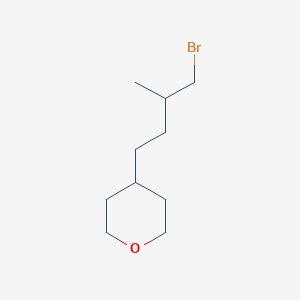
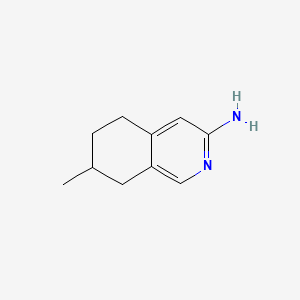


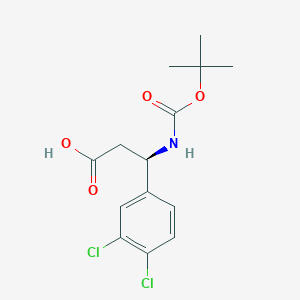
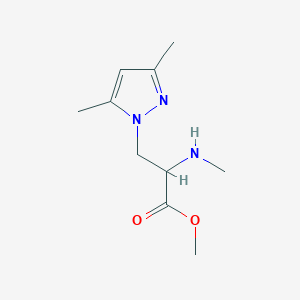
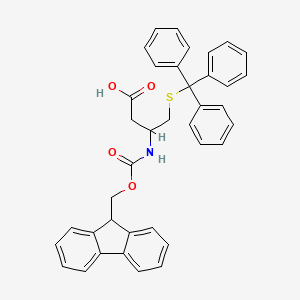
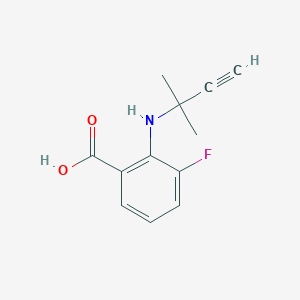


![7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)

